molecular formula C23H16ClN5O2 B2488187 3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide CAS No. 862810-10-4

3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2488187
CAS No.: 862810-10-4
M. Wt: 429.86
InChI Key: YCPHKZWSXWBFHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-(2-chlorophenyl)-5-methylisoxazole core linked via a carboxamide group to a 3-imidazo[1,2-a]pyrimidin-2-ylphenyl substituent. The isoxazole ring contributes rigidity and metabolic stability, while the imidazopyrimidine moiety may enhance interactions with biological targets through hydrogen bonding or π-π stacking. The chlorophenyl group likely influences lipophilicity and target affinity .

Properties

IUPAC Name

3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN5O2/c1-14-20(21(28-31-14)17-8-2-3-9-18(17)24)22(30)26-16-7-4-6-15(12-16)19-13-29-11-5-10-25-23(29)27-19/h2-13H,1H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPHKZWSXWBFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC(=C3)C4=CN5C=CC=NC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been explored for their potential in the development of covalent inhibitors. This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function.

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to the versatile nature of the imidazo[1,2-a]pyridine scaffold. The specific pathways affected would depend on the compound’s targets and their roles in cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For instance, if the compound acts as a covalent inhibitor, it could potentially inhibit the function of its targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Amide Nitrogen

a. 3-(2-Chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide (313392-67-5)
  • Structure : The amide nitrogen is attached to a 5-methylpyridin-2-yl group instead of imidazopyrimidinylphenyl.
  • Implications : Pyridine’s electron-deficient nature may reduce π-stacking efficiency compared to imidazopyrimidine. The methyl group on pyridine increases lipophilicity but may hinder solubility .
b. 3-(2-Chlorophenyl)-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-5-methylisoxazole-4-carboxamide
  • Structure : The amide links to a thiadiazole ring bearing a 2-chlorophenyl group.
  • Implications : Thiadiazole’s electron-withdrawing properties could enhance metabolic stability but reduce solubility. The additional chlorophenyl group may improve target affinity through hydrophobic interactions .

Imidazopyrimidine-Based Analogs

a. N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide (3f)
  • Structure : Contains an acrylamide group and a morpholine-substituted imidazopyrimidine.
  • Implications : The acrylamide enables covalent binding to targets (e.g., kinases), while morpholine improves solubility. The 5-oxo group may alter hydrogen-bonding patterns compared to the unmodified imidazopyrimidine in the target compound .

Other Carboxamide Derivatives

a. 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide
  • Structure: Features a piperazine-carboxamide linked to benzoxazinone.
  • Implications: The trifluoromethyl group enhances electronegativity and metabolic resistance, while benzoxazinone’s fused ring system may confer distinct target selectivity .

Structural and Functional Data Table

Compound Name Molecular Weight (g/mol) Key Substituents Potential Impact on Properties
3-(2-chlorophenyl)-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-5-methylisoxazole-4-carboxamide ~434.87* Imidazopyrimidinylphenyl Enhanced target binding via π-stacking
3-(2-chlorophenyl)-5-methyl-N-(5-methylpyridin-2-yl)isoxazole-4-carboxamide (313392-67-5) 356.78 5-Methylpyridin-2-yl Reduced solubility, moderate lipophilicity
N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide ~433.29* Thiadiazole, 2-chlorophenyl High metabolic stability, lower solubility
N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide ~519.55* Acrylamide, morpholine, 5-oxo Covalent target binding, improved solubility

*Calculated based on structural formulas.

Key Findings and Implications

  • Imidazopyrimidine vs.
  • Thiadiazole vs. Isoxazole : Thiadiazole analogs may exhibit higher metabolic resistance but face solubility challenges, limiting bioavailability compared to the target compound’s isoxazole core .
  • Covalent vs. Non-Covalent Binding: Acrylamide-containing analogs (e.g., 3f) enable irreversible target inhibition, whereas the target compound’s carboxamide likely mediates reversible interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.